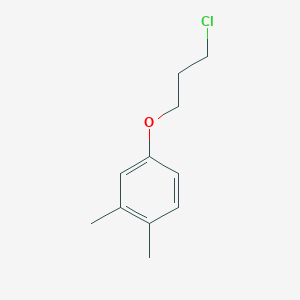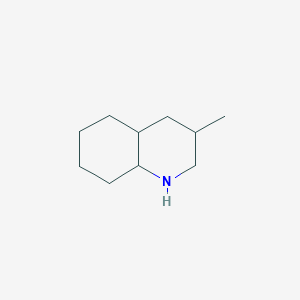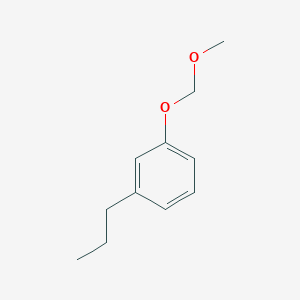
tert-Butyl (R)-(1-hydroxy-4-phenylbutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-®-2-amino-4-phenylbutan-1-ol is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino alcohol. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group for the amino functionality, allowing for selective reactions to occur at other sites in the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-2-amino-4-phenylbutan-1-ol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The amino alcohol is dissolved in a suitable solvent, such as dichloromethane, and Boc2O is added slowly with stirring. The reaction mixture is then allowed to stir at room temperature until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of Boc-®-2-amino-4-phenylbutan-1-ol may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Boc-®-2-amino-4-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde
Reduction: Formation of the corresponding alcohol
Substitution: Formation of the corresponding halide or other substituted products
Aplicaciones Científicas De Investigación
Boc-®-2-amino-4-phenylbutan-1-ol is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Boc-®-2-amino-4-phenylbutan-1-ol involves the protection of the amino group by the Boc group. The Boc group is introduced through the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O). The resulting Boc-protected amino group is stable under basic and neutral conditions but can be selectively removed under acidic conditions. This allows for the selective deprotection of the amino group, enabling further functionalization of the molecule .
Comparación Con Compuestos Similares
Boc-®-2-amino-4-phenylbutan-1-ol can be compared with other Boc-protected amino alcohols and amino acids. Some similar compounds include:
Boc-®-2-amino-3-phenylpropanoic acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.
Boc-®-2-amino-5-phenylpentan-1-ol: Similar in structure but with an additional methylene group in the carbon chain.
Boc-®-2-amino-4-methylpentan-1-ol: Similar in structure but with a methyl group instead of a phenyl group.
The uniqueness of Boc-®-2-amino-4-phenylbutan-1-ol lies in its specific combination of a Boc-protected amino group and a phenyl-substituted hydroxyl group, making it a valuable building block in organic synthesis.
Propiedades
Fórmula molecular |
C15H23NO3 |
|---|---|
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-hydroxy-4-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-13(11-17)10-9-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1 |
Clave InChI |
SJODCYRYHPVMMQ-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)CO |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-Chloro-5-(dimethylamino)phenyl]methanol](/img/structure/B8644558.png)








![5-(Bromomethyl)furo[3,2-b]pyridine](/img/structure/B8644611.png)

